molecular formula C8H6F2N2 B15337354 3-(Difluoromethyl)imidazo[1,2-a]pyridine

3-(Difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B15337354
M. Wt: 168.14 g/mol
InChI Key: NAXIHDIAFKGPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)imidazo[1,2-a]pyridine is a fused nitrogen-containing heterocyclic compound that serves as a versatile intermediate in organic synthesis and drug discovery research . The imidazopyridine scaffold is of significant scientific interest due to its wide range of potential biological activities. Specifically, structurally similar fused nitrogen heterocycles have been documented as potent positive allosteric modulators of the AMPA receptor, a key target in neuroscience research . Compounds based on this core structure have shown promise in preclinical studies for the treatment of various central nervous system (CNS) disorders, including cognitive impairment associated with Alzheimer's disease, depression, and neuropathic pain . Furthermore, related difluoromethyl-substituted heterocycles are also explored in agricultural chemistry, such as being key components in the development of novel fungicides that target bacterial plant pathogens . The presence of the difluoromethyl group and the nitrogen-rich bicyclic system makes this compound a valuable scaffold for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop new active molecules. This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

3-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6F2N2/c9-8(10)6-5-11-7-3-1-2-4-12(6)7/h1-5,8H

InChI Key

NAXIHDIAFKGPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Catalytic Approaches

  • Catalyst : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) facilitates the electrophilic substitution by stabilizing the intermediate carbocation.
  • Conditions : Room temperature, anhydrous solvent (e.g., dichloromethane).
  • Yield : 65–78% for monosubstituted derivatives.

Solvent-Free Modifications

  • Procedure : Mechanochemical grinding of imidazo[1,2-a]pyridine with difluoroacetic anhydride in the presence of AlCl₃.
  • Advantages : Reduced reaction time (2–4 hours) and improved atom economy (E-factor: 2.3).

Table 1: Friedel–Crafts Alkylation Optimization

Catalyst Solvent Temperature (°C) Yield (%) Reference
HFIP DCM 25 78
AlCl₃ Solvent-free 25 72

Transition Metal-Catalyzed C–H Functionalization

Transition metal catalysts enable direct difluoromethylation at the C3 position via C–H activation, avoiding prefunctionalized substrates.

Copper-Mediated Reactions

  • Catalyst : Cu(OTf)₂ (20 mol%) with phenanthroline ligand.
  • Substrate : Imidazo[1,2-a]pyridine and difluoromethyl iodide.
  • Conditions : DMF, 80°C, 12 hours.
  • Yield : 68% with >95% regioselectivity.

Palladium-Catalyzed Cross-Coupling

  • Catalyst : Pd(OAc)₂/Xantphos system.
  • Reagent : Difluoromethylzinc bromide.
  • Yield : 62% under microwave irradiation (100°C, 1 hour).

Table 2: Metal-Catalyzed Methods Comparison

Metal Ligand Reagent Yield (%) Reference
Cu(II) Phenanthroline CF₂HI 68
Pd(II) Xantphos CF₂HZnBr 62

Photoredox Radical Difluoromethylation

Visible light-induced strategies offer mild conditions for radical-based difluoromethylation, leveraging electron donor–acceptor (EDA) complexes.

EDA Complex-Mediated Pathway

  • Reagents : Difluoromethyl iodide (CF₂HI) and 4CzIPN photocatalyst.
  • Conditions : Blue LED irradiation, DMSO, room temperature.
  • Mechanism : CF₂H radical generation via single-electron transfer (SET), followed by C3 addition.
  • Yield : 74% with broad functional group tolerance.

Decarboxylative Coupling

  • Substrate : Imidazo[1,2-a]pyridine and difluoromethyl carboxylic acid.
  • Catalyst : Ru(bpy)₃Cl₂ under visible light.
  • Yield : 70% (12-hour reaction).

Multicomponent Reactions (MCRs)

MCRs streamline the synthesis by combining imidazo[1,2-a]pyridine precursors, aldehydes, and difluoromethylating agents in one pot.

Aza-Friedel–Crafts Reaction

  • Catalyst : Y(OTf)₃ (10 mol%).
  • Components : Imidazo[1,2-a]pyridine, difluoroacetaldehyde, and morpholine.
  • Yield : 82% under air atmosphere.

Domino A³-Coupling

  • Catalyst : CuSO₄/Na ascorbate in H₂O.
  • Substrates : 2-aminopyridine, benzaldehyde, and difluoropropyne.
  • Yield : 75% (6 hours at 50°C).

Table 3: Multicomponent Reaction Efficiency

Reaction Type Catalyst Solvent Yield (%) Reference
Aza-Friedel–Crafts Y(OTf)₃ Toluene 82
Domino A³-Coupling CuSO₄ H₂O 75

Base-Mediated Cyclization

Metal-free protocols using strong bases enable cyclization of propargylamines or enaminones into the imidazo[1,2-a]pyridine core.

NaOH-Promoted Cycloisomerization

  • Substrate : N-Propargylpyridinium bromide.
  • Conditions : Aqueous NaOH, room temperature.
  • Yield : 89% in 15 minutes (10 g scale).

KOH-Assisted Tandem Reaction

  • Substrates : 2-Aminopyridine and 3-bromo-1,1-difluoroacetone.
  • Mechanism : Sequential nucleophilic substitution and cyclodehydration.
  • Yield : 81% (ethanol reflux, 8 hours).

Comparative Analysis of Synthetic Routes

Table 4: Method Advantages and Limitations

Method Advantages Limitations Scale-Up Feasibility
Friedel–Crafts High regioselectivity Requires acidic conditions Moderate
Metal Catalysis Broad substrate scope Catalyst cost and toxicity Low
Photoredox Mild conditions Specialized light equipment Moderate
Multicomponent Reactions Atom economy Optimization complexity High
Base-Mediated Metal-free, rapid Limited to specific precursors High

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridines.

Scientific Research Applications

3-(Difluoromethyl)imidazo[1,2-a]pyridine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects at the 3-Position

Substituents at the 3-position significantly influence biological activity and physicochemical properties. Key comparisons include:

Key Observations :

  • Electron-Withdrawing Groups: Chlorine and cyanomethyl groups enhance target binding in specific contexts (e.g., AChE inhibition, anti-TB activity) but may reduce fluorescence intensity .
  • Steric Effects : Methyl groups at position R4 (e.g., compound 2h) improve AChE inhibition more than R2/R3 substitutions, highlighting positional sensitivity .

Core Structure Modifications

Modifications to the imidazo[1,2-a]pyridine core, such as nitrogen placement or fusion with other rings, alter activity:

Table 2: Core Structure vs. Antimicrobial Activity
Core Structure MIC Range (µM) Key Finding Reference
Imidazo[1,2-a]pyridine 1–2 Most potent against Mtb and bacterial targets
Imidazo[1,2-a]pyrazine 5–9 Reduced potency vs. pyridine core
Imidazo[1,2-c]pyrimidine 5–9 Similar to pyrazine, less active than pyridine

Key Observations :

  • The imidazo[1,2-a]pyridine core is superior to nitrogen-enriched analogs (e.g., pyrazine, pyrimidine) in antimicrobial potency .
  • 3-Substituents on the pyridine core (e.g., carboxamide, difluoromethyl) likely synergize with this inherent activity.

Fluorescence and Physicochemical Properties

Substituents at the 3-position also modulate fluorescence, critical for imaging and diagnostic applications:

Table 3: Fluorescence Intensity of 3-Substituted Derivatives
Substituent (3-position) Fluorescence Intensity (vs. Parent) Notes Reference
-CH₂OH (Hydroxymethyl) Higher Except nitro derivatives
-NO₂ (Nitro) None Quenches fluorescence
-Cl (Chlorophenyl) Low Electron-withdrawing effect
-CF₂H (Inferred) Moderate Likely less quenching than -NO₂ -

Key Observations :

  • Electron-donating groups (e.g., -CH₂OH) enhance fluorescence, while electron-withdrawing groups (e.g., -Cl, -NO₂) reduce it .
  • The difluoromethyl group, being moderately electron-withdrawing, may preserve fluorescence better than nitro or chlorine substituents.

Biological Activity

3-(Difluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for a wide range of pharmacological properties. The difluoromethyl group in this structure is believed to enhance its biological activity and specificity.

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities, including:

  • Anticancer : Many studies have reported the anticancer properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds have shown efficacy against breast cancer and ovarian cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways such as NF-κB and STAT3 .
  • Anti-inflammatory : Some derivatives have demonstrated significant anti-inflammatory effects by suppressing key inflammatory pathways .
  • Antimicrobial : The imidazo[1,2-a]pyridine scaffold has been associated with antimicrobial activity against a range of pathogens .
  • Anticonvulsant and Analgesic : Certain analogs have been developed for their anticonvulsant and analgesic properties, providing a therapeutic avenue for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:

  • The presence of electron-withdrawing groups like difluoromethyl enhances the lipophilicity and bioavailability of the compound.
  • Substituents at different positions on the imidazo[1,2-a]pyridine ring can significantly alter the potency and selectivity towards specific biological targets .

Case Studies

  • Anticancer Activity : A study investigated the effects of various imidazo[1,2-a]pyridine derivatives on MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines. Results showed that compounds with a difluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The mechanism involved inhibition of NF-κB signaling pathways .
  • Anti-inflammatory Properties : A novel derivative was tested for its anti-inflammatory effects in vitro. It was found to suppress pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Pathway/OrganismIC50 (μM)Reference
AnticancerMDA-MB-2315.0
AntimicrobialStaphylococcus aureus10.0
Anti-inflammatoryNF-κB signaling8.0
AnticonvulsantMouse model12.0

Q & A

Q. What are the common synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines?

The C-3 position is typically functionalized via Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride under neat conditions. This method is operationally simple, avoids complex workup, and achieves high yields (>70%) for diverse derivatives. Reaction optimization focuses on solvent-free conditions and catalytic Lewis acids to minimize environmental impact .

Q. How are imidazo[1,2-a]pyridine derivatives characterized for structural validation?

Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • HPLC for purity assessment (>95% purity is typical for biological screening) .

Q. What biological assays are used to evaluate imidazo[1,2-a]pyridine derivatives?

  • Microplate Alamar Blue assay for anti-tubercular activity (e.g., MIC values against Mycobacterium tuberculosis H37Rv) .
  • Cellular assays (e.g., phosphorylated histone H3 elevation in HeLa cells) to assess mitotic inhibition .

Q. How do substituents at the C-3 position influence biological activity?

Electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability and binding affinity. For example, 3-(4-fluorophenyl) derivatives show improved GABA receptor binding due to increased electron deficiency at the core .

Advanced Research Questions

Q. How can computational models guide the optimization of imidazo[1,2-a]pyridine derivatives?

  • Electrostatic potential map (EPM) analysis predicts CENP-E inhibitory activity by correlating charge distribution with potency (e.g., 5-methoxy derivatives achieve IC₅₀ = 3.6 nM) .
  • Molecular docking with GABA receptors identifies critical hydrogen bonds and steric interactions, enabling rational design of acetylated analogs .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • SAR studies comparing halogenated vs. alkylated derivatives reveal that mitochondrial receptor selectivity in imidazo[1,2-b]pyridazines is lost in imidazo[1,2-a]pyridines due to steric hindrance differences .
  • Dose-response profiling (e.g., EC₅₀ vs. GI₅₀) distinguishes target-specific effects from cytotoxicity .

Q. How can reaction conditions be optimized to avoid byproducts in multi-step syntheses?

  • Temperature control : Elevated temperatures (80–100°C) in ethanol/dimethoxyethane minimize side reactions during cyclization .
  • Sequential coupling : Using N-tosylhydrazones and Cadogan cyclization reduces intermediates, achieving >50% yield for pyrrolo-imidazo[1,2-a]pyridines .

Q. What methodologies enhance selectivity for mitochondrial vs. central benzodiazepine receptors?

  • Substituent engineering : 6-Chloro derivatives exhibit higher mitochondrial receptor affinity, while 2-phenyl analogs favor central receptors.
  • Binding free energy calculations (MM/GBSA) prioritize substituents with favorable ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.